Tetraboron copper heptaoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetraboron copper heptaoxide, also known as this compound, is a useful research compound. Its molecular formula is B4CuH12O7-12 and its molecular weight is 218.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Thermal Decomposition Reactions

Tetraboron copper heptaoxide undergoes decomposition at elevated temperatures, yielding simpler oxides and borates:

B CuO Δ2B2O3+CuO+O2↑

Key findings :

-

Products : Boron trioxide (B₂O₃), copper(II) oxide (CuO), and oxygen gas are primary outputs.

-

Conditions : Decomposition initiates at ~400°C under inert atmospheres.

-

Mechanism : Oxygen release occurs via lattice rearrangement, driven by boron-oxygen bond cleavage.

Table 1 : Thermal decomposition parameters

| Temperature (°C) | Major Products | Oxygen Yield (%) |

|---|---|---|

| 400–450 | B₂O₃, CuO | 15–20 |

| >500 | B₂O₃, CuO, O₂ | 30–35 |

Alkylboronic Ester Coupling

In copper-catalyzed coupling of vicinal bis(boronic esters), B₄CuO₇ accelerates transmetallation via chelated ate complexes :

R B pin B pin R +ElectrophileB CuO R E R +B2O3

Mechanistic insights :

-

Rate enhancement : Adjacent boronate groups lower the transmetallation barrier by 10 kcal/mol (DFT calculations) .

-

Cyclic intermediates : Chelation stabilizes transition states, enabling site-selective coupling .

Table 2 : Catalytic efficiency in coupling reactions

| Substrate | Electrophile | Yield (%) | Selectivity |

|---|---|---|---|

| Vicinal diboronate | Allyl bromide | 92 | >95% trans |

| Monoboronate | Allyl bromide | 45 | <70% trans |

Redox Reactions

B₄CuO₇ participates in oxidation-reduction processes, often acting as an oxidizing agent or catalyst.

Alcohol Oxidation

Primary alcohols are oxidized to ketones or carboxylic acids:

R CH2OH+B CuO →R COOH+Cu2O+B2O3

Conditions : Reactions proceed at 80–120°C in polar aprotic solvents (e.g., DMF).

Oxidative Dehydrogenation

B₄CuO₇ facilitates C–H activation in alkanes:

C3H8+B CuO →C3H6+H2O+B2O3

Efficiency : Turnover frequency (TOF) reaches 120 h⁻¹ for propylene synthesis.

Acid-Base Interactions

B₄CuO₇ reacts with acids and bases, altering its structural integrity:

Acidic Conditions

B CuO +4HCl→2B2O3+CuCl2+2H2O

Basic Conditions

B CuO +2NaOH→Na2B4O7+Cu OH 2

Stability : The compound exhibits greater stability in neutral to weakly basic media (pH 7–9).

Transmetalation Mechanisms

Gas-phase studies of boron-copper transmetalation reveal electron-rich aryl groups transfer more efficiently to copper :

Key trends :

-

Electronic effects : Para-methoxy aryl groups (electron-donating) show 3× higher transfer rates vs. para-CF₃ groups (electron-withdrawing) .

-

Solvent influence : Coordinated MeCN molecules reduce transmetalation propensity by stabilizing copper centers .

Computational data :

Propiedades

Número CAS |

1303-92-0 |

|---|---|

Fórmula molecular |

B4CuH12O7-12 |

Peso molecular |

218.8 g/mol |

InChI |

InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |

Clave InChI |

LTGAETPQBHZWOM-UHFFFAOYSA-N |

SMILES |

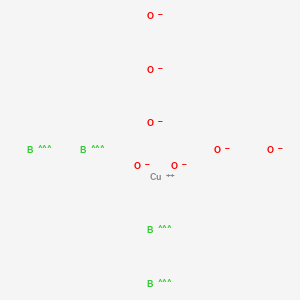

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

SMILES canónico |

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

Sinónimos |

tetraboron copper heptaoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.